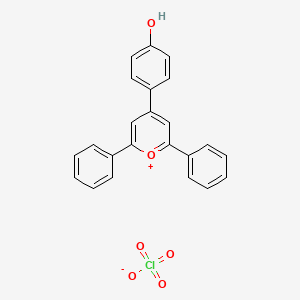

4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate

Description

4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate is a pyranylium salt characterized by a central oxygen-containing pyrylium ring substituted with a 4-hydroxyphenyl group at the 4-position and phenyl groups at the 2- and 6-positions, paired with a perchlorate counterion. Its synthesis typically involves refluxing precursor compounds in methanol or acetic acid, yielding stable perchlorate salts . The hydroxyphenyl substituent enhances polarity and may contribute to biological activity through hydrogen bonding or electron-donating effects .

Properties

IUPAC Name |

4-(2,6-diphenylpyrylium-4-yl)phenol;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O2.ClHO4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKMOSVFTSRUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)O.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate typically involves multiple steps, starting with the formation of the pyran ring One common approach is the condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of an acid catalyst to form the pyran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxy group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyran ring.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced pyran derivatives.

Substitution: Formation of substituted pyran compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate can be used to study enzyme interactions and inhibition. Its ability to bind to specific enzymes can provide insights into enzyme mechanisms and potential therapeutic applications.

Medicine: In medicine, this compound may have potential as a drug candidate. Its interactions with biological targets can be explored for the development of new pharmaceuticals.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the pyran ring can participate in π-π interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Thiopyrylium Perchlorate Derivatives (e.g., Compounds 8a-c)

Structural Differences :

- Substituents: Compounds such as 2,3-bis(methoxycarbonyl)-1-[4-(N,N-dimethylamino)]styryl-5-methylindolo[2,3-b]thiopyrylium perchlorate (8a) feature thiopyrylium cores (sulfur instead of oxygen) with methoxycarbonyl and amino-styryl groups .

- Synthesis: Prepared via refluxing methanol with aromatic aldehydes, achieving yields of ~78%, comparable to the target compound’s synthesis .

Functional Differences :

4-(3-Substituted Azulen-1-yl)-2,6-diphenylpyridines

Structural Differences :

Biphenyl-Substituted Pyranylium Perchlorate (CAS 3557-64-0)

Structural Differences :

Functional Differences :

Thiazolidinone Derivatives with 4-Hydroxyphenyl Groups

Structural Differences :

- Core Structure: Thiazolidinones (e.g., compound 5) feature a 4-thiazolidinone ring with hydroxyphenyl substituents .

Biological Activity

4-(4-Hydroxyphenyl)-2,6-diphenyl-pyranylium perchlorate, often abbreviated as DPPH, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyranylium salts, which are characterized by their unique structural features and electronic properties. This article aims to explore the biological activity of DPPH, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of DPPH can be represented as follows:

- Molecular Formula : C22H19ClO4

- CAS Number : 20962-14-5

The biological activity of DPPH is primarily attributed to its ability to act as an electron acceptor. This property allows it to interact with various biological molecules, leading to different pharmacological effects. The compound's mechanism of action can be summarized as follows:

- Antioxidant Activity : DPPH is known for its ability to scavenge free radicals, which contributes to its antioxidant properties. This activity is crucial in protecting cells from oxidative stress.

- Enzyme Inhibition : Research indicates that DPPH can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell proliferation.

Antioxidant Properties

DPPH has been extensively studied for its antioxidant capabilities. The ability to reduce oxidative stress is vital in preventing cellular damage and has implications for aging and chronic diseases.

- Study Findings : One study demonstrated that DPPH effectively reduced lipid peroxidation in cellular models, indicating its potential protective role against oxidative damage .

Anticancer Effects

Preliminary studies suggest that DPPH exhibits anticancer properties by inducing apoptosis in various cancer cell lines.

- Case Study : In vitro studies on breast cancer cells showed that treatment with DPPH resulted in significant cell death and reduced proliferation rates . The compound's ability to modulate apoptotic pathways was highlighted as a key mechanism.

Anti-inflammatory Activity

DPPH has also been investigated for its anti-inflammatory effects. The modulation of inflammatory cytokines may provide therapeutic benefits in conditions characterized by chronic inflammation.

- Research Findings : A study indicated that DPPH treatment led to decreased levels of pro-inflammatory cytokines in animal models of inflammation . This suggests a potential role for DPPH in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DPPH, it is beneficial to compare it with other similar compounds known for their biological activities.

| Compound Name | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound (DPPH) | High | Moderate | High |

| Curcumin | Moderate | High | Moderate |

| Resveratrol | High | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.